![molecular formula C29H34N6O4 B11428216 Ethyl 2-[8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B11428216.png)
Ethyl 2-[8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
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Overview
Description
Ethyl 2-(8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a purine derivative, and an ethyl acetate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a diphenylmethyl group, followed by the introduction of a purine derivative. The final step involves the esterification of the compound with ethyl acetate under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 2-(8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(8-{[4-(benzyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate
- Ethyl 2-(8-{[4-(phenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate
Uniqueness
Ethyl 2-(8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is unique due to its specific structural features, such as the presence of a diphenylmethyl group and a purine derivative. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C29H34N6O4 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
ethyl 2-[8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
InChI |
InChI=1S/C29H34N6O4/c1-4-39-24(36)20-35-23(30-27-26(35)28(37)32(3)29(38)31(27)2)19-33-15-17-34(18-16-33)25(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-14,25H,4,15-20H2,1-3H3 |
InChI Key |
RMTGWWXYZKUNDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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